molecular formula C11H17ClN2O2 B1464161 2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one CAS No. 1018574-57-6

2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one

Cat. No.: B1464161
CAS No.: 1018574-57-6
M. Wt: 244.72 g/mol
InChI Key: FXADZGODYFUUSL-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one is a chemical compound with the CAS Number 1018574-57-6 and a molecular formula of C11H17ClN2O2 . It has a molecular weight of 244.7179 . As a piperazine derivative featuring both a chloroacetone and a cyclopropanecarbonyl moiety, this compound serves as a valuable synthetic building block in organic chemistry and medicinal chemistry research . It is primarily used in laboratory research for the synthesis and development of novel chemical entities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-chloro-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O2/c1-8(12)10(15)13-4-6-14(7-5-13)11(16)9-2-3-9/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXADZGODYFUUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 1-(cyclopropylcarbonyl)piperazine

  • Reagents and Conditions:

    • Lithium aluminium hydride (LiAlH4) suspended in tetrahydrofuran (THF).
    • Gradual addition of 1-(cyclopropylcarbonyl)piperazine.
    • Heating under reflux for 30 minutes.
    • Quenching with water and sodium hydroxide solutions.
    • Filtration through Celite and evaporation to yield the product.
  • Yield and Physical State:

    • Yield: Approximately 1.40 g from 1.56 g starting material.
    • Product obtained as a colorless oil.
  • Spectroscopic Data:

    • ^1H-NMR (CDCl3, 400 MHz): Signals at 0.09–0.15 ppm (2H, multiplet), 0.48–0.56 ppm (2H, multiplet), 0.82–0.93 ppm (1H, multiplet), 2.25 ppm (2H, doublet, J=7.2 Hz), 2.48–2.65 ppm (4H, multiplet), 2.90–2.99 ppm (4H, multiplet).
  • Notes:

    • This step is crucial for converting the acylated piperazine into a reactive intermediate suitable for further functionalization.

Acylation with 2-Chloropropanoyl Chloride

  • Reagents and Conditions:

    • Reaction of the piperazine intermediate with 2-chloropropanoyl chloride.
    • Use of pyridine as a base and solvent.
    • Reaction typically performed in ethanol or 1,2-dichloroethane.
    • Addition of acetic acid and pyridine-borane complex to facilitate reductive amination or acylation.
    • Stirring overnight at room temperature.
  • Yield and Purification:

    • Purification by preparative high-performance liquid chromatography (HPLC).
    • Yields vary depending on scale and exact conditions but generally high (examples report yields in the range of 80–97%).
  • Experimental Example:

Step Reagents/Conditions Yield (%) Notes
1 3-{4-[(E)-3-(3,4-dichlorophenyl)acryloyl]-7-oxo-diazepan-1-yl}-propionaldehyde + amine + pyridine-borane + acetic acid in EtOH 85–90 Reaction shaken overnight, purified by HPLC
2 Lithium aluminium hydride in THF, reflux 0.5h 90+ Reduction step, followed by aqueous quench
3 Hydrogenation with Pd/C in ethanol at 20°C 97.3 Final purification step, colorless oil obtained
  • Notes:
    • The use of pyridine-borane complex facilitates reductive amination and acylation under mild conditions.
    • Hydrogenation with palladium on carbon is used to remove protecting groups or reduce intermediates to target compounds.

Reaction Scheme Overview

Step No. Reaction Type Reagents/Conditions Intermediate/Product
1 Acylation 2-Chloropropanoyl chloride, pyridine, EtOH 1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one derivative
2 Reduction LiAlH4 in THF, reflux Reduced intermediate (colorless oil)
3 Purification HPLC or flash chromatography Pure 2-chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one

Analytical and Spectroscopic Characterization

  • NMR Spectroscopy:
    • Characteristic multiplets for cyclopropane protons around 0.1–0.9 ppm.
    • Piperazine ring protons between 2.4–3.0 ppm.
  • Mass Spectrometry:
    • Molecular ion peak consistent with molecular weight of 198.67 g/mol.
  • Purity Assessment:
    • HPLC purity typically >95%.
    • TLC Rf values reported around 0.33 (AcOEt/MeOH 8:2).

Summary Table of Preparation Conditions and Yields

Preparation Step Reagents/Conditions Yield (%) Product State Notes
Reduction with LiAlH4 LiAlH4 in THF, reflux 30 min 90–95 Colorless oil Quenching with water/NaOH
Acylation with acid chloride 2-chloropropanoyl chloride, pyridine, EtOH 80–90 Intermediate Requires purification
Hydrogenation (optional) Pd/C catalyst, ethanol, 20 °C, overnight 97.3 Colorless oil Removes protecting groups
Purification Preparative HPLC or flash chromatography Pure compound Ensures >95% purity

Research Findings and Notes

  • The synthesis is reproducible with high yields and purity.
  • The use of pyridine-borane complex is effective for reductive amination steps, improving product yield and minimizing side reactions.
  • The cyclopropanecarbonyl moiety is stable under the reaction conditions, preserving the structural integrity of the target compound.
  • The compound is typically handled as an oil and requires careful purification to remove residual reagents.
  • Spectroscopic data confirm the successful incorporation of the 2-chloro-1-propanone moiety onto the piperazine ring.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic substitution: Formation of substituted piperazine derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the piperazine ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound being synthesized.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects: The cyclopropanecarbonyl group in the target compound introduces rigidity, which may reduce conformational flexibility and enhance metabolic stability compared to flexible alkyl chains (e.g., ethyl or isopropyl). Aromatic substituents (e.g., pyrimidin-2-ylphenyl or fluorophenyl) enhance π-π interactions, critical for targeting enzymes or receptors with aromatic binding pockets.

Physicochemical Properties: The target compound’s molecular weight (252.71 g/mol) falls within the optimal range for drug-likeness (200–500 g/mol), unlike bulkier analogs like the dichlorophenoxyacetyl derivative (351.22 g/mol). Hydrochloride salts (e.g., ) improve aqueous solubility, whereas lipophilic groups (e.g., methylsulfanyl phenoxy in ) may enhance membrane permeability.

Synthetic Accessibility :

  • Analogs with simpler substituents (e.g., ethyl) are synthesized in higher yields (e.g., 64% for a related compound), whereas complex groups (e.g., cyclopropanecarbonyl) may require multi-step protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one
Reactant of Route 2
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2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one

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